molecular formula C5H9NO B3058461 2-Cyclopropylacetamide CAS No. 89580-05-2

2-Cyclopropylacetamide

Cat. No. B3058461
CAS RN: 89580-05-2
M. Wt: 99.13 g/mol
InChI Key: JBSLANHIBKBQGE-UHFFFAOYSA-N
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Description

2-Cyclopropylacetamide is an organic compound with the molecular formula C5H9NO . It is commonly used as an intermediate for the synthesis of other organic compounds.


Synthesis Analysis

One common method of synthesizing 2-Cyclopropylacetamide involves the reaction of cyclopropylcarboxylic acid with ammonium hydroxide . The product obtained can be purified through crystallization or column chromatography .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylacetamide consists of a cyclopropyl group attached to an acetamide group . The molecular formula is C5H9NO, and it has a molecular weight of 99.13110 .

Scientific Research Applications

Exploring Strained Ring Systems

The cyclopropyl ring in this compound is inherently strained due to its small size and high ring strain energy. Scientists study it to understand the behavior of strained ring systems. Insights gained from such studies contribute to our understanding of chemical reactivity and stability.

Safety and Hazards

Relevant Papers

There are several papers related to 2-Cyclopropylacetamide. One paper discusses an efficient synthesis of cyclopropylamines . Another paper provides an overview of the chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, and future directions of 2-Cyclopropylacetamide.

properties

IUPAC Name

2-cyclopropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLANHIBKBQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471007
Record name 2-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylacetamide

CAS RN

89580-05-2
Record name 2-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropylacetamide
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2-Cyclopropylacetamide
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2-Cyclopropylacetamide

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